molecular formula C14H12N2O7S B2897371 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 519152-08-0

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No.: B2897371
CAS No.: 519152-08-0
M. Wt: 352.32
InChI Key: YSLCCHPORMJMFG-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid (CAS 519152-08-0) is a sulfonamide-bearing benzoic acid derivative with the molecular formula C₁₄H₁₂N₂O₇S and a molecular weight of 352.32 g/mol . Key physicochemical properties include:

  • XLogP3: 1.6 (moderate lipophilicity)
  • Hydrogen Bond Donor/Acceptor Count: 2/8
  • Rotatable Bonds: 5 (indicating structural flexibility) .

The compound features a benzoic acid core substituted with a sulfamoyl group linked to a 2-methoxy-5-nitrophenyl moiety.

Properties

IUPAC Name

4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-23-13-7-4-10(16(19)20)8-12(13)15-24(21,22)11-5-2-9(3-6-11)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLCCHPORMJMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-methoxy-5-nitroaniline with benzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Reduction: 4-[(2-Amino-5-methoxyphenyl)sulfamoyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Methoxy-5-nitroaniline and benzenesulfonic acid.

Scientific Research Applications

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The nitro and sulfonamide groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

Chloro-Substituted Analogue
  • Compound : 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid (CID 3764062)
  • Formula : C₁₄H₁₁ClN₂O₇S
  • Key Difference : Chlorine at the 3-position of the benzoic acid ring.
  • Molecular weight increases to 382.77 g/mol, slightly reducing solubility compared to the parent compound .
Methoxy-Substituted Analogue
  • Compound : 4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid (CAS 750613-71-9)
  • Formula : C₁₅H₁₄N₂O₈S
  • Key Difference : Methoxy group at the 4-position of the benzoic acid ring.
  • Impact: Additional methoxy increases oxygen content, raising TPSA and hydrogen bonding capacity.
Heterocyclic Derivatives
  • Formula : C₁₁H₁₀N₂O₅S
  • Key Difference : Replacement of the 2-methoxy-5-nitrophenyl group with a 3-methylisoxazole ring.
  • Impact :
    • The isoxazole introduces a heterocyclic moiety, enhancing π-π stacking and target selectivity.
    • Reduced molecular weight (282.27 g/mol ) improves solubility but may decrease binding affinity .

Physicochemical and Pharmacokinetic Properties

Property Parent Compound Chloro Analogue Methoxy Analogue
Molecular Weight (g/mol) 352.32 382.77 382.35
XLogP3 1.6 Not reported Not reported
TPSA (Ų) 147 ~160 (estimated) ~170 (estimated)
Hydrogen Bond Donors 2 2 2

Key Observations :

  • Higher TPSA correlates with improved solubility but may limit oral bioavailability.
Antimicrobial Activity
  • Diazenyl Derivatives : Compounds like 2-hydroxy-5-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid exhibit potent antibacterial activity against E. coli and S. aureus due to electron-withdrawing groups enhancing target binding .
Enzymatic Inhibition
  • Sulfamoyl Agonists: Analogues with optimized sulfamoyl groups (e.g., compound 4 in ) show subnanomolar agonist activity via enhanced binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for precursors) .
  • Chloro Analogue : The chlorine atom may improve inhibition of cytosolic phospholipase A2α (cPLA2α), a target for anti-inflammatory drugs .
Molecular Docking Insights
  • AutoDock Vina studies () predict that methoxy and nitro groups in the parent compound participate in hydrogen bonding with active sites, while chloro substituents may induce steric hindrance .

Biological Activity

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is an organic compound characterized by its unique chemical structure, which includes a benzoic acid moiety linked to a sulfamoyl group and a methoxy-nitrophenyl group. Its molecular formula is C₁₄H₁₂N₂O₇S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and possible therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The presence of both methoxy and nitro groups on the phenyl ring significantly influences its reactivity and biological activity. The structural uniqueness allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an enzyme inhibitor . Compounds with sulfamoyl groups are known to target specific enzymes or receptors, although detailed mechanisms for this particular compound remain to be elucidated. The potential for enzyme inhibition suggests applications in treating conditions where enzyme activity is dysregulated.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties . Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. The ability of this compound to modulate inflammatory pathways could make it a valuable candidate for therapeutic development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Differences
4-[(2-Methoxyphenyl)sulfamoyl]benzoic acidC₁₄H₁₃N₂O₅SLacks nitro group
4-[(2-Nitrophenyl)sulfamoyl]benzoic acidC₁₄H₁₂N₂O₇SDifferent substituent on phenyl ring
4-[(2-Methoxy-5-chlorophenyl)sulfamoyl]benzoic acidC₁₄H₁₂ClN₂O₇SContains chlorine instead of nitro group

The combination of methoxy and nitro groups in the structure of this compound enhances its chemical reactivity and biological profile compared to similar compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study explored the enzyme inhibition properties of various sulfamoyl derivatives, revealing that modifications in the substituents could lead to significant changes in potency and selectivity against target enzymes .
  • Anti-inflammatory Mechanisms : Research conducted on related compounds demonstrated that certain benzenesulfonamide derivatives exhibited anti-inflammatory effects through COX inhibition, suggesting a similar mechanism might be present in this compound .
  • Antimicrobial Efficacy : A recent investigation into methyl sulfamoyl benzoates indicated promising antimicrobial activity against various pathogens, hinting at the potential for this compound to serve as a lead compound for developing new antibiotics .

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